![molecular formula C20H14ClN3O B2406301 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 313480-92-1](/img/structure/B2406301.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Benzimidazole Fungicides and Anthelmintics
Benzimidazoles, including derivatives like N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide, are widely used in agriculture and veterinary medicine as fungicides and anthelmintic drugs. They inhibit microtubule assembly by binding to the tubulin molecule, making them effective against fungal infections and parasitic worms (Davidse, 1986).
DNA Binding for Chromosome Analysis
Hoechst 33258, a compound structurally related to benzimidazoles, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property is utilized in plant cell biology for chromosome and nuclear staining, as well as in the analysis of nuclear DNA content values through flow cytometry (Issar & Kakkar, 2013).
Anticancer Potential
Recent research has explored the synthesis of benzimidazole derivatives for their anticancer properties. These derivatives act through various mechanisms, including intercalation, acting as alkylating agents, inhibiting topoisomerases and DHFR enzymes, and as tubulin inhibitors, showing promise as targeted anticancer agents (Akhtar et al., 2019).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for constructing benzimidazole derivatives with potent biological activities. These methods involve diverse chemical reactions, including condensation, alkylation, and cyclization, providing a pathway for the synthesis of compounds with enhanced efficacy and selectivity in various pharmacological domains (Ibrahim, 2011).
Neuroprotective Effects
Research indicates that benzimidazole derivatives may also possess neuroprotective effects, offering potential therapeutic avenues for managing neurodegenerative disorders. This is attributed to the versatile chemical behavior of the benzimidazole scaffold, which allows for the development of molecules targeting various neurological pathways (Krishnendu P R et al., 2021).
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been reported to interact with a variety of biological targets, including enzymes and protein receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that benzimidazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives are generally known for their favorable pharmacokinetic profiles .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNVJIDNBYPNLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)
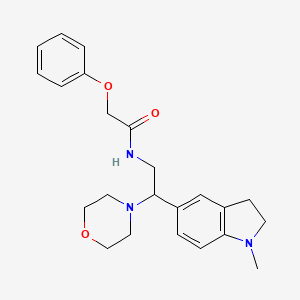

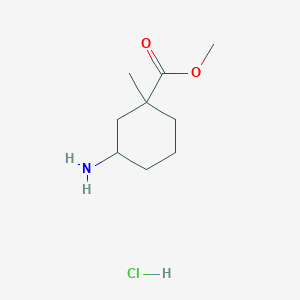
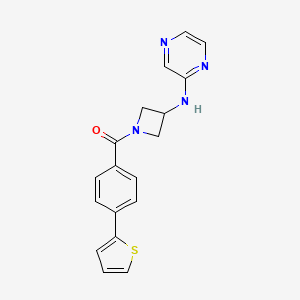
![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)

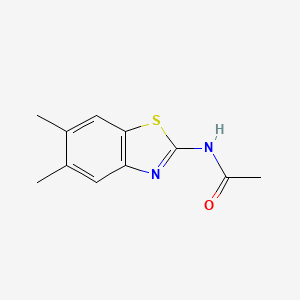
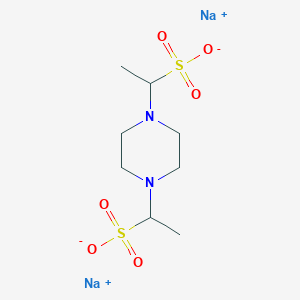
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)
![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)